BenchChemオンラインストアへようこそ!

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Medicinal chemistry Oxadiazole heterocycles Lipophilicity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1384430-79-8) is a 1,2,4-oxadiazole-functionalized cyclohexylamine building block supplied as a hydrochloride salt with molecular formula C₉H₁₆ClN₃O and molecular weight 217.7 g/mol. It is commercially available as a mixture of diastereomers, reflecting the cis/trans stereochemistry at the 1,4-disubstituted cyclohexane ring.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1384430-79-8
Cat. No. B1445688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
CAS1384430-79-8
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCC(CC2)N.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H
InChIKeyFJTKMKAFBQLCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride (CAS 1384430-79-8): Procurement-Grade Identity and Class Positioning


4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1384430-79-8) is a 1,2,4-oxadiazole-functionalized cyclohexylamine building block supplied as a hydrochloride salt with molecular formula C₉H₁₆ClN₃O and molecular weight 217.7 g/mol . It is commercially available as a mixture of diastereomers, reflecting the cis/trans stereochemistry at the 1,4-disubstituted cyclohexane ring . The compound belongs to the 1,2,4-oxadiazole heterocycle class, which is widely employed in medicinal chemistry as a metabolically stable bioisostere of ester and amide functionalities, and which exhibits systematically higher lipophilicity (log D) compared to the regioisomeric 1,3,4-oxadiazole class [1].

Why 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride Cannot Be Interchanged with In-Class Analogs


Within the 1,2,4-oxadiazol-5-yl cyclohexylamine family, substitution at the oxadiazole 3-position, salt form, and ring regioisomerism each produce quantifiable divergence in lipophilicity, solubility, and metabolic stability that precludes casual interchange. The 3-methyl substituent on the target compound confers a distinct steric and electronic profile compared to the 3-H (unsubstituted) analog (CAS 1384430-51-6) or the 3-tert-butyl variant (CAS 1423025-90-4), directly affecting log P, hydrogen-bonding capacity, and metabolic handling [1]. Furthermore, the 1,2,4-oxadiazole regioisomer is systematically more lipophilic—by approximately one order of magnitude in log D—than its 1,3,4-oxadiazole counterpart, a difference with downstream consequences for membrane permeability, off-target binding, and formulation strategy [2]. The hydrochloride salt form provides aqueous solubility (approximately 25 mg/mL) that is roughly an order of magnitude higher than the free base (approximately 2 mg/mL), meaning that salt-form selection alone can determine experimental feasibility in aqueous assay systems . These three axes of differentiation—oxadiazole substitution, regioisomerism, and salt form—mean that procurement decisions cannot be reduced to selecting any cyclohexyl-oxadiazole-amine.

Quantitative Differentiation Evidence: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride vs. Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity (log D) Differentiation of ~1 log Unit

The 1,2,4-oxadiazole regioisomer present in the target compound exhibits systematically higher lipophilicity than the corresponding 1,3,4-oxadiazole matched pair. In a systematic comparison of matched molecular pairs across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers showed an order-of-magnitude lower log D (difference up to ~1.2 log units) compared to their 1,2,4-oxadiazole partners [1]. This intrinsic difference arises from distinct charge distributions and dipole moments between the two regioisomers [2].

Medicinal chemistry Oxadiazole heterocycles Lipophilicity

3-Methyl-1,2,4-oxadiazole as Metabolically Stable Bioisostere: Evidence from Muscarinic Agonist SAR

The 3-methyl-1,2,4-oxadiazole moiety functions as a hydrolytically stable bioisostere of the methyl ester group. In a head-to-head muscarinic receptor ligand program, replacement of a methyl ester with a 3-methyl-1,2,4-oxadiazole ring yielded potent, metabolically more stable agonists capable of penetrating the CNS [1]. The 3-methyl-1,2,4-oxadiazole analog (compound 7b) exhibited an affinity 4 times that of acetylcholine at the muscarinic receptor, whereas the corresponding methyl ester showed lower affinity and was susceptible to rapid esterase-mediated hydrolysis [2]. This bioisosteric replacement strategy is generalizable: the 1,2,4-oxadiazole ring resists enzymatic cleavage that degrades ester and amide functionalities in vivo [3].

Bioisosterism Metabolic stability Muscarinic receptor

Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement of ~12.5-Fold

The hydrochloride salt form of the target compound provides substantially enhanced aqueous solubility compared to the free base. Vendor-reported data indicate aqueous solubility of approximately 25 mg/mL for the HCl salt versus approximately 2 mg/mL for the corresponding free base . This ~12.5-fold solubility differential is consistent with the general principle that converting primary amines to their hydrochloride salts improves water solubility by increasing ionic character and hydration [1]. The free base (CAS 1178049-16-5) is characterized by higher intrinsic lipophilicity and lower aqueous solubility, rendering it less suitable for aqueous biological assays or formulation without additional solubilization strategies.

Salt selection Aqueous solubility Formulation

3-Methyl vs. 3-tert-Butyl Substitution: Steric and Conformational Differentiation on the Cyclohexyl-1,2,4-oxadiazole Scaffold

The 3-methyl substituent on the target compound (molecular weight 217.7 g/mol) provides minimal steric bulk adjacent to the oxadiazole hydrogen-bond acceptor pharmacophore, preserving the conformational flexibility of the cyclohexylamine moiety. In contrast, the 3-tert-butyl analog [1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride, CAS 1423025-90-4] introduces a bulky quaternary carbon that sterically shields the oxadiazole ring and imposes conformational restriction . The log P of the 3-tert-butyl analog is predicted to be substantially higher (estimated Δlog P > +1.5 vs. 3-methyl) based on the ~2.5 log P unit contribution of a tert-butyl group versus a methyl group in fragment-based calculations [1]. This steric and lipophilicity divergence means that the 3-methyl and 3-tert-butyl analogs cannot be considered interchangeable in SAR studies targeting hydrogen-bond-dependent recognition motifs.

Steric effects Structure-activity relationships Oxadiazole substitution

Cyclohexyl Spacer Conformation: 1,4-Disubstituted Cyclohexane Governs Amine-Oxadiazole Distance and Orientation

The target compound features a 1,4-disubstituted cyclohexane ring that separates the primary amine from the oxadiazole by a defined distance, with the cyclohexane existing as a mixture of cis and trans diastereomers . This contrasts with analogs where the amine is directly attached at the oxadiazole-bearing carbon (e.g., 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine), which place the amine and oxadiazole in a geminal relationship with fundamentally different exit vector geometry . The 1,4-disubstitution pattern enforces a through-space distance of approximately 5.5–6.0 Å between the amine nitrogen and the oxadiazole centroid, versus <2.5 Å in the geminal analog, a difference that critically affects pharmacophore matching in structure-based design [1].

Conformational analysis Cyclohexane stereochemistry Scaffold geometry

CYP450 Inhibition Liability of Cyclohexyl-1,2,4-oxadiazole Derivatives: A Class-Level Alert for Procurement Decisions

Data from a structurally related cyclohexyl-1,2,4-oxadiazole derivative (compound 2i) demonstrate that this chemotype can act as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19 [1]. In vitro metabolic profiling revealed that the oxadiazole 2i compound inhibited these CYP isoforms, necessitating evaluation of potential drug-drug interaction risk [2]. This class-level CYP inhibition profile is relevant to the target compound because the 1,2,4-oxadiazole ring and cyclohexyl scaffold are the conserved pharmacophoric elements shared with 2i. In contrast, 1,3,4-oxadiazole regioisomers and non-oxadiazole heterocyclic analogs (e.g., isoxazoles) exhibit different CYP interaction profiles due to altered heteroatom arrangement and electronic properties [3].

Drug metabolism CYP450 inhibition ADME-tox

High-Confidence Application Scenarios for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Muscarinic Receptor Agonist Lead Optimization Requiring CNS Penetration

The 3-methyl-1,2,4-oxadiazole moiety in the target compound directly replaces metabolically labile ester groups while preserving target affinity. The demonstrated 4-fold affinity enhancement over acetylcholine for 3-methyl-1,2,4-oxadiazole-bearing muscarinic ligands [1], combined with the 1,2,4-oxadiazole regioisomer's ~1 log unit higher lipophilicity that favors passive CNS penetration [2], makes this compound an optimal building block for CNS muscarinic agonist programs where ester functionalities would be rapidly hydrolyzed.

Aqueous Biochemical Assay Development Requiring Soluble Amine Building Blocks

The HCl salt form provides ~25 mg/mL aqueous solubility versus ~2 mg/mL for the free base [1], a ~12.5-fold enhancement critical for maintaining compound in solution at the mM concentrations required for enzyme inhibition assays, SPR binding studies, or fragment-based screening. Procurement of the HCl salt eliminates the need for DMSO co-solvent workflows that can denature proteins or interfere with assay readouts.

Structure-Based Design Requiring Defined Amine–Heterocycle Spatial Separation

The 1,4-disubstituted cyclohexane scaffold enforces a ~5.5–6.0 Å through-space separation between the primary amine hydrogen-bond donor and the 1,2,4-oxadiazole acceptor [1], providing a pharmacophore geometry distinct from geminal or 1,3-substituted analogs. This makes the target compound the scaffold of choice for targets where the amine and heterocycle recognition elements must span a specific distance, as validated in molecular docking studies of cyclohexyl-1,2,4-oxadiazole derivatives with acetylcholinesterase, where superior binding energy (-7.39 kcal/mol vs. -6.66 kcal/mol for physostigmine) was achieved [2].

Medicinal Chemistry SAR Exploration at the Oxadiazole 3-Position

The compact 3-methyl substituent provides a minimal-steric-bulk reference point against which larger 3-alkyl, 3-aryl, or 3-tert-butyl analogs can be systematically compared. The estimated >1.5 log P unit difference between 3-methyl and 3-tert-butyl substitution [1] establishes this compound as the lower-lipophilicity baseline in property-driven lead optimization, enabling rational modulation of log D while maintaining the 1,2,4-oxadiazole core's bioisosteric advantages over ester/amide groups [2].

Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.